molecular formula C14H10BrFO B1325429 3'-Bromo-2-(2-fluorophenyl)acetophenone CAS No. 898784-63-9

3'-Bromo-2-(2-fluorophenyl)acetophenone

Cat. No. B1325429
M. Wt: 293.13 g/mol
InChI Key: JXXUEEJATSJRCK-UHFFFAOYSA-N
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Description

3’-Bromo-2-(2-fluorophenyl)acetophenone is a chemical compound with the molecular formula C14H10BrFO . It has a molecular weight of 293.14 . The compound appears as a white solid .


Molecular Structure Analysis

The InChI code for 3’-Bromo-2-(2-fluorophenyl)acetophenone is 1S/C14H10BrFO/c15-12-6-3-5-11(8-12)14(17)9-10-4-1-2-7-13(10)16/h1-8H,9H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

3’-Bromo-2-(2-fluorophenyl)acetophenone is a light yellow oil . Another similar compound, 2-Bromo-2’-fluoroacetophenone, has a melting point of 27-34°C and appears as a pale cream to cream to brown to pale gray or pale blue solid .

Scientific Research Applications

Enantioselective Applications

Enantioselective Microbial Reduction : 3'-Bromo-2-(2-fluorophenyl)acetophenone derivatives were used in enantioselective microbial reduction to prepare chiral intermediates. Organisms from various genera were used to reduce the compound to its corresponding alcohol with high yield and enantiomeric excess. This process demonstrates the potential of microbial systems in producing enantiomerically pure substances, important in the synthesis of pharmaceuticals and other active molecules (Patel et al., 2004).

Synthetic Chemistry

Synthesis of Benzothiazepines and Pyrazolines : 3'-Bromo-2-(2-fluorophenyl)acetophenone was utilized as a precursor in the synthesis of various fluorinated benzothiazepines and pyrazolines. The compound underwent a series of chemical transformations, showcasing its role as a versatile building block in synthetic organic chemistry (Jagadhani et al., 2015).

Conformational Analysis : The compound was also studied for its solution-state conformations, providing insight into the molecular structure and behavior of halogen-substituted acetophenones. Understanding these conformations is crucial in fields like drug design and material science (Mirarchi & Ritchie, 1984).

Green Chemistry

Eco-friendly Synthesis : The compound was part of a green chemistry study where it was used in an eco-friendly, one-pot multicomponent synthesis. The study emphasized the advantages of avoiding hazardous substances and promoting environmentally benign synthetic routes (Jadhav et al., 2017).

Biological Applications

Biological Baeyer–Villiger Oxidation : The compound was studied in the context of biological Baeyer–Villiger oxidation using 19F NMR. This research highlights its potential role in understanding and optimizing biotransformation processes, crucial for the development of sustainable chemical production methods (Moonen et al., 2001).

Biochemical Applications

Aldehyde Dehydrogenase Reactivity : The compound's reactivity with human aldehyde dehydrogenase was characterized, showing its potential as a tool for studying enzyme function and inhibition, which is vital in understanding metabolic pathways and developing therapeutic agents (Abriola et al., 1990).

Safety And Hazards

Safety data sheets indicate that similar compounds, such as bromo-4-fluoroacetophenone, are considered hazardous. They can cause severe skin burns and eye damage . It’s important to handle 3’-Bromo-2-(2-fluorophenyl)acetophenone with appropriate safety measures.

properties

IUPAC Name

1-(3-bromophenyl)-2-(2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO/c15-12-6-3-5-11(8-12)14(17)9-10-4-1-2-7-13(10)16/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXUEEJATSJRCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C2=CC(=CC=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642340
Record name 1-(3-Bromophenyl)-2-(2-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Bromo-2-(2-fluorophenyl)acetophenone

CAS RN

898784-63-9
Record name Ethanone, 1-(3-bromophenyl)-2-(2-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898784-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromophenyl)-2-(2-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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